molecular formula C16H21N3O5 B2748830 Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate CAS No. 148902-09-4

Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate

Cat. No.: B2748830
CAS No.: 148902-09-4
M. Wt: 335.36
InChI Key: SYSSVRZWYSFWKT-UHFFFAOYSA-N
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Description

Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate is a chemical compound with the molecular formula C16H21N3O5. It is known for its unique structure, which includes an aminobenzoyl group and a hydrazono group.

Preparation Methods

The synthesis of diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate typically involves the reaction of diethyl 3-oxopentanedioate with 2-aminobenzoylhydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate undergoes various types of chemical reactions, including:

Scientific Research Applications

Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate can be compared with other similar compounds, such as:

Biological Activity

Diethyl 3-[2-(2-aminobenzoyl)hydrazono]pentanedioate is a hydrazone compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C15H18N4O4\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_4

This compound features a hydrazone linkage, which is known for its reactivity and ability to form chelates with metal ions, enhancing its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Tested Strains :
    • Staphylococcus aureus (Gram-positive)
    • Escherichia coli (Gram-negative)
    • Pseudomonas aeruginosa (Gram-negative)

The Minimum Inhibitory Concentration (MIC) values were determined using the agar diffusion method, showing that the compound has a promising antibacterial profile compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The DPPH radical scavenging assay indicated a dose-dependent scavenging effect, suggesting potential applications in preventing oxidative damage in cells.

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with cellular targets through hydrogen bonding and hydrophobic interactions. The presence of the hydrazone moiety facilitates the formation of stable complexes with metal ions, enhancing its reactivity and biological efficacy.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antibacterial activity of this compound against clinical isolates. The results confirmed its effectiveness against resistant strains, indicating its potential as a lead compound for antibiotic development.
  • Antioxidant Potential Investigation : Another investigation focused on the antioxidant capacity of this compound using various assays, including the DPPH and ABTS methods. The findings suggested that it could be beneficial in formulations aimed at reducing oxidative stress-related diseases.
  • Metal Complex Formation : Research has shown that forming metal complexes with this compound enhances its biological activity. For instance, coordination with transition metals like copper and zinc resulted in improved antimicrobial and antioxidant properties compared to the free ligand.

Properties

IUPAC Name

diethyl 3-[(2-aminobenzoyl)hydrazinylidene]pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c1-3-23-14(20)9-11(10-15(21)24-4-2)18-19-16(22)12-7-5-6-8-13(12)17/h5-8H,3-4,9-10,17H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSSVRZWYSFWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NNC(=O)C1=CC=CC=C1N)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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